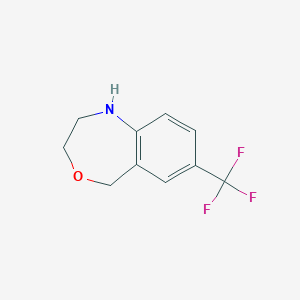

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is a heterocyclic compound that features a trifluoromethyl group attached to a benzoxazepine ringThe trifluoromethyl group is known for its ability to enhance the stability, lipophilicity, and bioactivity of organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of benzoxazepine precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate under catalytic conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods can bypass the use of polyfluoroalkyl substances (PFAS) as reagents, resulting in a more environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other positions on the benzoxazepine ring

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated benzoxazepine oxides, while reduction can produce trifluoromethylated benzoxazepine alcohols .

Scientific Research Applications

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with enhanced properties such as increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to biological receptors, thereby modulating their activity. This can result in various pharmacological effects, such as inhibition of enzyme activity or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated heterocycles such as:

- Trifluoromethylated indoles

- Trifluoromethylated pyridines

- Trifluoromethylated quinolines

Uniqueness

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to other trifluoromethylated compounds, it may offer enhanced stability, lipophilicity, and bioactivity, making it a valuable compound for various applications .

Biological Activity

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12F3N2O

- Molecular Weight : 270.23 g/mol

- CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, it exhibits several pharmacological properties:

- Antileishmanial Activity : A study reported the synthesis and evaluation of analogues derived from benzoxazepine that showed promising antileishmanial activity against Leishmania mexicana. The lead compound demonstrated sub-micromolar proliferation inhibitory activity against intra-macrophage amastigotes while maintaining selectivity towards host macrophages .

- Neuronal Activity : Research indicates that compounds with a similar structure can activate neuronal potassium channels (Kv7), suggesting potential applications in treating neurological disorders. This class of compounds is being investigated for their ability to modulate neuronal excitability .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Ion Channel Modulation : The compound may influence ion channels in neuronal cells, particularly potassium channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release .

- Enzyme Inhibition : Some benzoxazepine derivatives have shown potential as inhibitors of various enzymes involved in cellular signaling pathways. This could contribute to their antileishmanial and neuroprotective effects .

Case Studies

Several studies have highlighted the biological activity of benzoxazepine derivatives:

- Antileishmanial Study : A series of 4-substituted benzoxazepines were synthesized and tested for their ability to inhibit Leishmania proliferation. The most effective compounds exhibited IC50 values in the low micromolar range and showed selective toxicity towards the parasite compared to host cells .

- Neuropharmacological Evaluation : In a comparative study with other Kv7 channel activators, a related benzoxazepine compound demonstrated enhanced efficacy in activating these channels in vitro. This suggests a potential pathway for developing treatments for epilepsy and other neurological conditions .

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Antileishmanial Activity | Sub-micromolar IC50 against L. mexicana |

| Neuronal Activity | Potent Kv7 channel activation |

| Selectivity | Modest selectivity towards host macrophages |

| Structure-Activity Relationship | Identified key pharmacophore elements |

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)8-1-2-9-7(5-8)6-15-4-3-14-9/h1-2,5,14H,3-4,6H2 |

InChI Key |

QNXRTGXDIPWTLW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC2=C(N1)C=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.